2-amino-N-benzyl-succinamic acid
Beschreibung
2-Amino-N-benzyl-succinamic acid is a succinamic acid derivative characterized by a benzyl-substituted amine group attached to the succinamic acid backbone.
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-amino-4-(benzylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-9(11(15)16)6-10(14)13-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
HVGCTVSSWYTXLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Molecular Comparisons
The following table summarizes key structural differences and similarities between 2-amino-N-benzyl-succinamic acid and related compounds:
*Calculated based on structural inference.
Functional Group Analysis
- Amide vs. Imine Groups: While this compound and its cyclohexyl analog contain stable amide bonds, 2-(benzylideneamino)acetic acid features a Schiff base (imine), which is more reactive and pH-sensitive.
- The phenyl group in 2-[benzyl(phenyl)amino]acetic acid introduces steric hindrance, which may reduce binding affinity in enzyme interactions.
Key Research Findings
- Synthetic Accessibility : Benzyl-substituted succinamic acids (e.g., ) are typically synthesized via amide coupling reactions, as described in glycobiology methods .
- Thermal Stability : Amide-based compounds (e.g., ) exhibit higher thermal stability compared to imine derivatives .
- Biological Efficacy : Preliminary studies suggest that N-(4-carboxyphenyl)succinamic acid shows promise as a COX-2 inhibitor, whereas benzylidene derivatives are less stable in physiological conditions .
Q & A
Q. What are the recommended synthetic routes for 2-amino-N-benzyl-succinamic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Route 1: Condensation of benzylamine with succinic anhydride derivatives under basic conditions (e.g., NaOH or K₂CO₃), followed by amidation. Reaction temperatures (60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact yield .
- Route 2: Use of coupling agents like EDC/HOBt for direct amide bond formation between benzylamine and succinamic acid precursors. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .
- Optimization: Monitor reaction progress with TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to acid) to minimize unreacted starting material.
Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 70°C |
| Solvent | DMF/THF | DMF improves solubility |
| Catalyst | NaOH/K₂CO₃ | Base strength affects reaction rate |
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
- Spectroscopy:
- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .
- Cross-Validation: Use X-ray crystallography (if crystalline) with SHELXL for refinement .
Advanced Research Questions
Q. How should researchers resolve contradictions between spectral data and crystallographic results?
Methodological Answer:
- Step 1: Re-examine sample purity (HPLC, ≥95%) to rule out impurities affecting spectral peaks .
- Step 2: Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA). Discrepancies may indicate conformational flexibility .
- Step 3: Validate crystallographic data with PLATON (ADDSYM) to check for missed symmetry or twinning .
- Case Study: A 2023 study on benzamide analogs found that dynamic NMR effects caused peak splitting, resolved by variable-temperature experiments .
Q. What computational strategies are effective for predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases). Focus on hydrogen bonding with the amide group .
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro assays (IC₅₀ measurements) .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability in binding pockets. Analyze RMSD and binding free energy (MM-PBSA) .
Table 2: Computational Tools for Activity Prediction
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Docking studies | |
| Gaussian 16 | DFT calculations | |
| GROMACS | Molecular dynamics |
Q. How can isotopic labeling (e.g., 15^{15}15N) enhance metabolic pathway studies of this compound?
Methodological Answer:
- Synthesis: Incorporate N-labeled glycine during amidation. Use LC-MS to trace labeled metabolites .
- Applications:
- Track incorporation into cellular proteins via SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).
- Study hepatic metabolism using N NMR to identify degradation products .
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